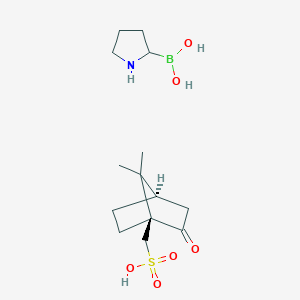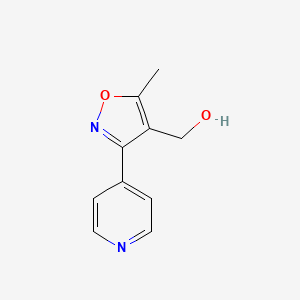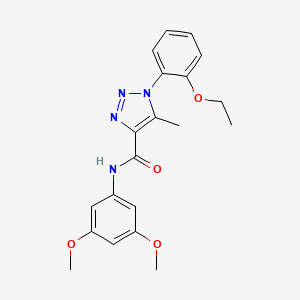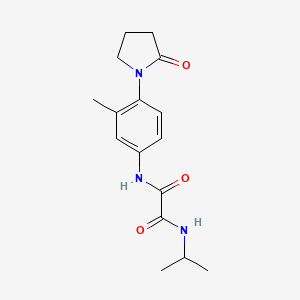
(1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid is a chiral boronic acid derivative that has garnered interest in various fields of chemistry and biology. This compound is notable for its unique structural features, which include a pyrrolidine ring and a boronic acid moiety, making it a valuable tool in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid typically involves the reaction of pyrrolidine derivatives with boronic acid precursors. One common method includes the use of camphorsulfonic acid as a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the desired enantiomer in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and substituted pyrrolidine derivatives, which can be further utilized in various synthetic applications.
Scientific Research Applications
(1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a catalyst in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological interactions involving boronic acids.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which (1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid exerts its effects involves the interaction of the boronic acid moiety with various molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and as molecular probes. The pyrrolidine ring contributes to the compound’s stability and reactivity, enhancing its effectiveness in catalytic and synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-boronic acid: Lacks the camphorsulfonate moiety, making it less chiral and less effective in asymmetric synthesis.
Camphorsulfonic acid: Used as a chiral auxiliary but lacks the boronic acid functionality.
Proline derivatives: Similar in structure but differ in the functional groups attached to the pyrrolidine ring.
Uniqueness
(1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid is unique due to its combination of a chiral camphorsulfonate moiety and a boronic acid group, providing both stereochemical control and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;pyrrolidin-2-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S.C4H10BNO2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;7-5(8)4-2-1-3-6-4/h7H,3-6H2,1-2H3,(H,12,13,14);4,6-8H,1-3H2/t7-,10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBYRZFYJPZUGG-YZUKSGEXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1)(O)O.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1CCCN1)(O)O.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2888803.png)
![5-[2-(2-bromophenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2888804.png)


![[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B2888811.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B2888812.png)

![2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine](/img/structure/B2888814.png)




